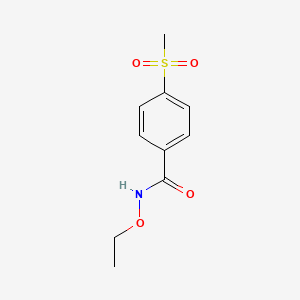

N-ethoxy-4-methylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-ethoxy-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-11-10(12)8-4-6-9(7-5-8)16(2,13)14/h4-7H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUUMMUVUEATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethoxy-4-methylsulfonylbenzamide involves several steps. One common method starts with the reaction of 4-methylsulfonylbenzoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .

Chemical Reactions Analysis

N-ethoxy-4-methylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the benzamide ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

N-ethoxy-4-methylsulfonylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein binding.

Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethoxy-4-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-ethoxy-4-methylsulfonylbenzamide with key analogs from and :

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Primary Use | Key Properties |

|---|---|---|---|---|

| This compound (Hypothetical) | 4-methylsulfonyl, ethoxy | ~243.3* | Not explicitly reported | Likely moderate solubility, bioactivity |

| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | 2,3-dichlorophenyl, ethoxymethoxy | 344.2 | Herbicide | High lipophilicity, selective weed control |

| Sulfentrazone (N-(2,4-dichloro-5-(triazolone)phenyl)methanesulfonamide) | Triazolone ring, dichlorophenyl, methylsulfonamide | 387.2 | Pesticide | Soil residual activity, broad-spectrum |

| N-(4-Methoxyphenyl)benzenesulfonamide | 4-methoxyphenyl, benzenesulfonamide | 277.3 | Bioactivity studies | Enhanced solubility, antimicrobial potential |

| Mefluidide (N-(2,4-dimethyl-5-(trifluoromethylsulfonyl)phenyl)acetamide) | Trifluoromethylsulfonyl, dimethylphenyl | 320.3 | Plant growth regulator | Systemic absorption, growth inhibition |

*Calculated based on molecular formula.

Key Research Findings

Substituent Effects on Bioactivity :

- Chlorine vs. Methoxy/Ethoxy Groups : Etobenzanid’s dichlorophenyl group enhances herbicidal activity through strong electron-withdrawing effects, while the ethoxy group in this compound may reduce soil persistence compared to chlorinated analogs .

- Sulfonamide vs. Triazolone Moieties : Sulfentrazone’s triazolone ring enables radical scavenging in plants, a feature absent in simple sulfonamides like this compound .

Solubility and Metabolic Stability :

- Methoxy/ethoxy groups (e.g., in N-(4-methoxyphenyl)benzenesulfonamide) improve water solubility compared to halogenated derivatives .

- Methylsulfonyl groups (as in the target compound) may increase metabolic resistance due to steric hindrance, as seen in mefluidide’s trifluoromethylsulfonyl group .

Crystallographic Insights :

- Crystal structures of analogs like N-cyclohexyl-4-methoxybenzenesulfonamide reveal planar sulfonamide groups and hydrogen-bonding networks, which stabilize molecular conformations and influence bioavailability .

Critical Discussion of Divergences

- Application Specificity: While sulfentrazone and etobenzanid are herbicides/pesticides, mefluidide’s trifluoromethylsulfonyl group directs its use as a growth regulator, highlighting how minor structural changes alter mode of action .

- Bioactivity Trade-offs : The absence of chlorine in this compound may reduce environmental toxicity but limit herbicidal potency compared to etobenzanid .

Q & A

Q. What are the standard synthetic routes for N-ethoxy-4-methylsulfonylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a benzamide derivative with a sulfonamide-containing moiety. For example, similar compounds (e.g., sulfonylbenzamides) are synthesized via nucleophilic acyl substitution using 4-methylsulfonylbenzoyl chloride and an ethoxy-substituted aniline derivative. Reaction conditions often include polar aprotic solvents (e.g., DMF or dichloromethane), coupling agents like DCC or EDCI, and catalysts such as DMAP to enhance efficiency. Optimizing stoichiometry, temperature (20–60°C), and reaction time (4–24 hours) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy and methylsulfonyl groups). Aromatic protons appear in the δ 7.0–8.5 ppm range, while methylsulfonyl protons resonate near δ 3.1–3.3 ppm .

- IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNOS: calc. 243.06, observed 243.06) .

Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?

Common assays include:

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC determination.

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Analog Synthesis : Systematically vary substituents (e.g., ethoxy → methoxy, methylsulfonyl → sulfonamide) and assess bioactivity.

- Computational Modeling : Use QSAR to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity .

- Crystallography : Solve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with methylsulfonyl groups) .

Q. What strategies resolve contradictions in reported biological activities of sulfonylbenzamide derivatives?

- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay conditions (pH, temperature) or cell line heterogeneity.

- Control Experiments : Test compounds under identical conditions to isolate confounding factors (e.g., solvent effects).

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cellular assays) .

Q. How to use computational chemistry to predict the binding affinity of this compound with target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-protein interactions (e.g., with COX-2 or EGFR kinases).

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Lys532 in EGFR).

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water).

- Reaction Scalability : Optimize exothermic reactions using jacketed reactors with temperature control.

- Yield Optimization : Replace costly coupling agents (e.g., EDCI) with polymer-supported reagents for reuse .

Methodological Notes

- Contradictory Data : When conflicting bioactivity arises, prioritize studies using standardized protocols (e.g., NIH/NCATS guidelines) .

- Safety : Refer to SDS guidelines (e.g., ALADDIN SCIENTIFIC CORPORATION) for handling sulfonamides, including PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.